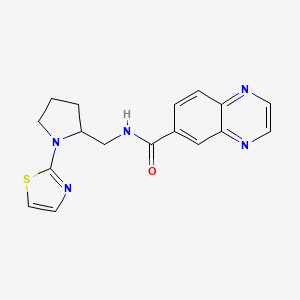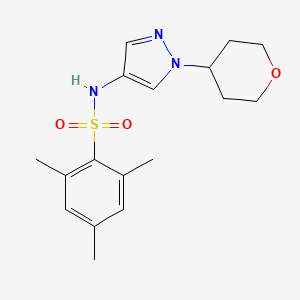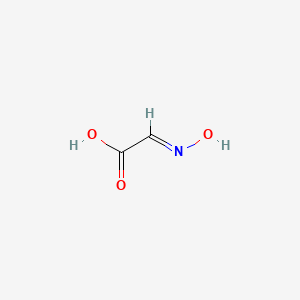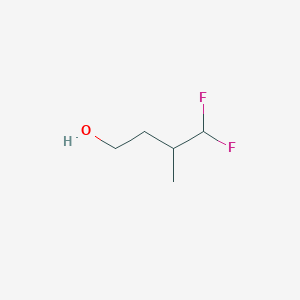
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride, also known as ®-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride, is an organic compound . It has a molecular weight of 176.62 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is 1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
- Use in Synthesis of JAK2 Kinase Inhibitor: Immobilized amine transaminase from Vibrio fluvialis was used in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate for the JAK2 kinase inhibitor AZD1480. This process involved a continuous flow biotransformation and achieved over 99% optical purity (Semproli et al., 2020).
Biochemical and Antimicrobial Properties
- Antimicrobial and Antifungal Activity: Substituted 6-fluorobenzo[d]thiazole amides, synthesized through condensation reactions involving 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, demonstrated antibacterial and antifungal activities. Some compounds showed activity comparable to standard medications like chloramphenicol (Pejchal et al., 2015).
Pharmaceutical and Medicinal Chemistry
Inhibition of Staphylococcus aureus Efflux Pump
1-(1H-indol-3-yl)ethanamine derivatives restored antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump (Héquet et al., 2014).
Synthesis of Bis[(trifluoromethyl)sulfonyl]ethyl-decorated Heterocycles
A metal- and irradiation-free protocol was developed for the synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles, which included pharmaceutical applications such as modification of known drugs (Almendros et al., 2018).
DNA Interaction and Cytotoxicity
- DNA Binding and Cytotoxicity Studies: Cu(II) complexes with N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine demonstrated DNA binding and nuclease activity. These complexes exhibited low toxicity to different cancer cell lines (Kumar et al., 2012).
Antitumor Activity
- Antitumor Activity of 1,2,4-Oxadiazoles and Trifluoromethylpyridines: Novel derivatives related to natural products showed potential antitumor activity. One compound, in particular, exhibited significant in vitro anti-cancer activity (Maftei et al., 2016).
Synthesis for Other Applications
Synthesis for Cinacalcet Intermediate
An efficient synthesis and resolution process was developed for 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride (Mathad et al., 2011).
Multifunctional Biocide Properties
2-(Decylthio)ethanamine hydrochloride, a multifunctional biocide, exhibited broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSNHILBBHFTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2898873.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898874.png)
![3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2898875.png)
![N-(4-Tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2898876.png)
![4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B2898877.png)

![6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2898880.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2898885.png)


![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898889.png)
